Dde-o2oc-oh

CAS No.: 1263045-93-7

Cat. No.: VC5498570

Molecular Formula: C16H25NO6

Molecular Weight: 327.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263045-93-7 |

|---|---|

| Molecular Formula | C16H25NO6 |

| Molecular Weight | 327.377 |

| IUPAC Name | 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |

| Standard InChI | InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) |

| Standard InChI Key | IJFYMTBNOYPXHZ-UHFFFAOYSA-N |

| SMILES | CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Synonyms

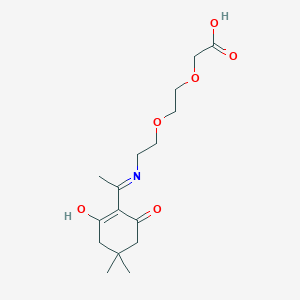

Dde-o2oc-oh (CAS: 1263045-93-7) has a molecular formula of C₁₆H₂₅NO₆ and a molecular weight of 327.37 g/mol . The compound is systematically named 2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid, with common synonyms including Dde-8-amino-3,6-dioxaoctanoic acid and Dde-o2oc-oh . Its structure comprises three key components:

-

The Dde group, a UV-detectable protecting group that resists acidic and basic conditions but is selectively cleaved by hydrazine.

-

An 8-amino-3,6-dioxaoctanoic acid (AEEA) spacer, which enhances solubility and reduces steric hindrance during peptide assembly .

-

A terminal carboxylic acid, enabling conjugation to resins or other functional groups.

Structural Analysis

The 2D and 3D conformational models of Dde-o2oc-oh highlight its planar cyclohexenone ring (Dde group) and flexible PEG-like chain (Figure 1) . The Dde group’s conjugated enone system absorbs UV light at 290 nm, facilitating real-time monitoring during deprotection .

Synthesis and Characterization

Synthetic Routes

Dde-o2oc-oh is synthesized through a multi-step process:

-

Formation of the Dde Group: Condensation of 4,4-dimethyl-2,6-cyclohexanedione with ethylamine under acidic conditions yields the Dde scaffold.

-

Spacer Attachment: The AEEA linker is introduced via nucleophilic substitution, utilizing bromoacetyl or tosyl-activated intermediates.

-

Carboxylic Acid Functionalization: The terminal hydroxyl group of the spacer is oxidized to a carboxylic acid using Jones reagent or enzymatic methods.

Analytical Data

Key spectroscopic characteristics include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 3.45–3.75 (m, 8H, PEG chain), 5.60 (s, 1H, enone proton).

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (enone C=C).

Chemical Properties and Stability

Physicochemical Properties

Orthogonal Deprotection

The Dde group is selectively removed using 2% hydrazine in DMF, which cleaves the hydrazone bond without affecting acid-labile (e.g., t-Boc) or base-sensitive (e.g., Fmoc) protecting groups . Deprotection kinetics are monitored via UV absorbance at 290 nm, with complete removal achieved in <10 minutes under batch or continuous-flow conditions .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Dde-o2oc-oh is widely used to protect lysine side chains or other nucleophilic residues. Its orthogonality allows sequential deprotection in multi-step syntheses:

-

Resin Loading: The carboxylic acid is anchored to Wang or Rink amide resins via standard carbodiimide coupling.

-

Chain Elongation: Fmoc/t-Boc-protected amino acids are added using HBTU/HOBt activation.

-

Selective Deprotection: Hydrazine treatment removes the Dde group, exposing the ε-amino group for further functionalization (e.g., biotinylation, fluorophore attachment) .

Case Study: Cyclic Peptide Synthesis

In a 2024 study, Dde-o2oc-oh enabled the synthesis of a cyclic RGD peptide targeting αvβ3 integrin:

-

Linear peptide assembly on Sieber amide resin.

-

Dde deprotection and cyclization via HATU-mediated lactamization.

-

Global deprotection with TFA yielded the final product in 82% purity (HPLC) .

Recent Advances and Future Directions

Emerging applications include:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation via Dde-protected cysteine residues.

-

Nanoparticle Functionalization: PEG spacers improve biocompatibility and circulation time.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume